![molecular formula C16H16N2OS2 B2803750 N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide CAS No. 2309801-74-7](/img/structure/B2803750.png)
N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
Thiazoles are a class of organic compounds that contain a five-membered C3NS ring . They are essential heterocyclic compounds and show a variety of properties and applications . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
Thiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For example, the nature of the sulfur reagent makes an essential impact on reaction selectivity .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Role in Medicinal Chemistry
Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Anti-inflammatory and Analgesic Activity
Some thiophene derivatives have shown significant anti-inflammatory and analgesic activity . The presence of a thiazolidinone ring in these compounds has been observed to enhance these effects .
Antimicrobial Activity
Thiophene derivatives have demonstrated antimicrobial properties . For example, some synthesized derivatives have shown inhibitory effects against organisms such as B. subtilis, E. coli, P. vulgaris, and S. aureus .
Anticancer Properties
Thiophene-based compounds have shown potential as anticancer agents . Their ability to inhibit the growth of cancer cells makes them a promising area of research in oncology .
Use in Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .
Role in the Fabrication of Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules have been used in the fabrication of organic light-emitting diodes (OLEDs) . Their unique properties make them suitable for use in this technology .
Fungicidal Activity
Some thiophene derivatives have shown good fungicidal activities against diseases such as cucumber anthracnose (CA, Colletotrichum orbiculare) and cucumber downy mildew (CDM, Pseudoperonospora cubensis) .
Role in the Development of Organic Field-Effect Transistors (OFETs)
Thiophene-based molecules have been used in the development of organic field-effect transistors (OFETs) . Their unique electronic properties make them suitable for use in this application .
Future Directions
properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-16(2,12-5-6-20-8-12)9-17-15(19)11-3-4-13-14(7-11)21-10-18-13/h3-8,10H,9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZRVXPSLXQMOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC2=C(C=C1)N=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide |
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